3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at positions 2 and 2. Key structural attributes include:
- Quinazolin-4-one backbone: A heterocyclic system known for diverse pharmacological activities, including antimicrobial, analgesic, and antitumor effects .
This structure combines electron-rich (oxazole) and polar (methoxyethyl) moieties, which may influence bioavailability and target binding.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-8-10-17(11-9-15)21-24-20(16(2)29-21)14-30-23-25-19-7-5-4-6-18(19)22(27)26(23)12-13-28-3/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGLOVKJOXOSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Quinazolin-4-one Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations from Comparisons
Heterocyclic Modifications
- Oxazole vs. Thiadiazole/Triazole : The target’s 1,3-oxazole ring (electron-rich) may offer better metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., ), which are prone to oxidation . Triazole-containing analogs () exhibit distinct hydrogen-bonding capacities due to nitrogen-rich cores.
- Sulfanyl Linker : The methylsulfanyl bridge in the target compound is shared with analogs like CAS 763136-92-1 , but its connection to an oxazole (vs. benzyl or acetamide groups) likely alters steric and electronic interactions with biological targets.
Substituent Effects
- Methoxyethyl vs. Aryl Groups : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to 3-methoxyphenyl () or 4-chlorophenyl () substituents. This may improve aqueous solubility but reduce membrane permeability.
- Biological Activity Trends : Analogs with methylsulfanyl groups () show analgesic and antibacterial activities, suggesting the target compound may share these properties. However, the oxazole moiety could modulate selectivity or potency .
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